4-Nitrosohydrochlorothiazide

Description

Contextualization of N-Nitrosamines as Pharmaceutical Impurities

N-nitrosamines are chemical compounds characterized by a nitroso group bonded to an amine. nih.gov Many compounds in this class are classified as probable human carcinogens based on extensive animal studies, meaning that long-term exposure above certain levels could increase the risk of cancer. nih.goveuropa.eu Their presence in some medications was first highlighted in mid-2018, leading to regulatory actions, including product recalls. europa.euacs.org

The formation of N-nitrosamine impurities can occur during the manufacturing process of the active pharmaceutical ingredient (API) or the final drug product. acs.org Factors that can contribute to their formation include the presence of secondary or tertiary amines and nitrosating agents, such as sodium nitrite (B80452), under acidic conditions. fda.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have since issued stringent guidelines for the control of these impurities in human drugs. nih.govfda.gov These guidelines necessitate that pharmaceutical manufacturers conduct risk assessments to evaluate the potential for nitrosamine (B1359907) formation in their products and, if a risk is identified, to implement testing and control strategies to ensure patient safety. europa.eufda.gov

Significance of 4-Nitrosohydrochlorothiazide as a Specific N-Nitrosamine Drug Substance-Related Impurity (NDSRI)

This compound is an N-nitrosamine impurity derived from hydrochlorothiazide (B1673439), a widely prescribed diuretic medication. naarini.comvivaanchemicals.com It is classified as an N-nitrosamine drug substance-related impurity (NDSRI), meaning it is formed from the drug substance itself. acs.orguni-lj.si The chemical structure of hydrochlorothiazide contains a secondary amine group, which makes it susceptible to nitrosation, the chemical process that forms nitrosamines. acs.orguni-lj.siefpia.eu

The potential for the formation of this compound in drug products containing hydrochlorothiazide has been a subject of investigation. efpia.eu This is primarily due to the possible interaction of the hydrochlorothiazide molecule with trace amounts of nitrites that can be present in excipients used in the formulation of the final drug product. acs.orgefpia.eu The U.S. FDA has established an Acceptable Intake (AI) limit for this compound of 1500 ng/day, classifying it as a Potency Category 4 NDSRI. veeprho.commedicinesforeurope.com

Overview of Current Research Landscape on this compound

The current research on this compound is multifaceted, focusing on its formation, stability, analytical detection, and mutagenic potential. A significant area of study has been its stability, with research indicating that it is unstable and degrades under certain conditions. acs.orguni-lj.siefpia.eu Studies have shown that at a pH range of 6 to 8, this compound degrades rapidly. acs.orguni-lj.si The main degradation products identified are formaldehyde (B43269), a thiatriazine, and an aminobenzenesulfonic acid derivative. acs.orguni-lj.siresearchgate.net

The mutagenic potential of this compound has been a key area of investigation. While initial tests, such as the Ames test, showed positive results for mutagenicity, further research has suggested that this may be due to its degradation products, particularly formaldehyde. efpia.eunih.gov Some studies have indicated that the mutagenic profile of this compound is inconsistent with that of a typical mutagenic nitrosamine, as it shows mutagenicity even in the absence of metabolic activation. nih.govusp.org This has led to the hypothesis that formaldehyde, a known mutagen, is the primary driver of the observed mutagenic response. researchgate.netnih.gov

Analytical method development is also a critical aspect of the research landscape. The instability of this compound in solution at room temperature presents challenges for accurate quantification. efpia.euedqm.eu Methods using liquid chromatography-mass spectrometry (LC-MS/MS) have been developed for its determination in various preparations, with specific handling procedures recommended, such as keeping solutions refrigerated to minimize degradation. edqm.eu

The ongoing research aims to provide a comprehensive understanding of the risks associated with this compound and to develop strategies to mitigate its formation and ensure the safety of hydrochlorothiazide-containing medicines. vivaanchemicals.comresearchgate.net

Data on this compound:

| Identifier | Value | Source |

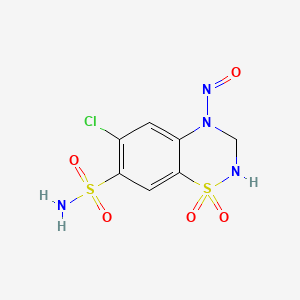

| Chemical Name | 6-Chloro-4-nitroso-3,4-dihydro-2H-benzo[e] europa.eufda.govcanada.cathiadiazine-7-sulfonamide 1,1-dioxide | pharmaffiliates.comsynzeal.com |

| CAS Number | 63779-86-2 | pharmaffiliates.comriverxlab.com |

| Molecular Formula | C7H7ClN4O5S2 | riverxlab.com |

| Molecular Weight | 326.74 g/mol | riverxlab.com |

| Parent Drug | Hydrochlorothiazide | veeprho.com |

| FDA Potency Category | 4 | veeprho.commedicinesforeurope.com |

| FDA Acceptable Intake (AI) | 1500 ng/day | veeprho.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-nitroso-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O5S2/c8-4-1-5-7(2-6(4)18(9,14)15)19(16,17)10-3-12(5)11-13/h1-2,10H,3H2,(H2,9,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNIRHJVSXLTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NS(=O)(=O)C2=CC(=C(C=C2N1N=O)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213219 | |

| Record name | 4-Nitrosohydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63779-86-2 | |

| Record name | 4-Nitrosohydrochlorothiazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063779862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrosohydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of 4 Nitrosohydrochlorothiazide

Direct Chemical Synthesis Approaches for 4-Nitrosohydrochlorothiazide Reference Materials

The availability of pure, well-characterized reference standards is paramount for the accurate detection, quantification, and toxicological assessment of nitrosamine (B1359907) impurities. To this end, dedicated synthetic strategies for producing authentic NO-HCTZ have been developed.

Synthesis of Authentic Reference Standards

The synthesis of authentic NO-HCTZ reference material has been undertaken by multiple organizations to support robust analytical method development and mutagenicity studies. efpia.eulgcstandards.com These synthetic endeavors aim to produce high-purity NO-HCTZ, with purities often exceeding 96%, ensuring that any observed biological activity is attributable to the nitrosamine itself and not to co-eluting impurities. efpia.eu The chemical name for this compound is 6-Chloro-4-nitroso-3,4-dihydro-2H-benzo[e] efpia.euacs.orgeuropa.euthiadiazine-7-sulfonamide 1,1-dioxide. synzeal.com Certified reference materials (CRMs) are also available from commercial suppliers, produced and certified under stringent quality standards such as ISO/IEC 17025 and ISO 17034, ensuring traceability to primary materials from national metrology institutes. sigmaaldrich.com

Use of Isotope-Labeled Precursors in Synthetic Endeavors

Stable isotope-labeled (SIL) internal standards are crucial for the development of sensitive and accurate quantitative analytical methods, particularly for trace-level analysis of impurities like nitrosamines. The synthesis of isotope-labeled this compound, such as this compound-13C,15N2,d2, has been reported. alfa-chemistry.commedchemexpress.comsimsonpharma.commedchemexpress.com These labeled compounds, incorporating heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or D), serve as ideal internal standards in mass spectrometry-based assays. medchemexpress.commedchemexpress.com They allow for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. The use of SIL standards is a key component of robust analytical workflows for monitoring nitrosamine impurities in drug substances and products. efpia.eu

Nitrosation Mechanisms Leading to this compound Formation

The formation of this compound is a chemical process known as nitrosation, where a nitroso group (-N=O) is introduced into the hydrochlorothiazide (B1673439) molecule. This reaction is influenced by several factors, including the presence of nitrosating agents, the surrounding chemical environment, and the manufacturing process of the final drug product.

Nitrite-Mediated Formation Pathways in Aqueous Environments

The primary pathway for the formation of NO-HCTZ involves the reaction of hydrochlorothiazide with a nitrosating agent, most commonly derived from nitrite (B80452) salts (such as sodium nitrite) under acidic conditions. nih.govmdpi.com In an aqueous environment, nitrite ions (NO₂⁻) can be converted to nitrous acid (HNO₂), which in turn can form various nitrosating species like the nitrosonium cation (NO⁺) or dinitrogen trioxide (N₂O₃). mdpi.com Hydrochlorothiazide possesses a secondary amine group within its structure, which is susceptible to nitrosation by these reactive species. efpia.euuni-lj.si Studies have confirmed the formation of NO-HCTZ in the presence of nitrite. europa.eu The anilinic nature of the secondary amine in HCTZ, coupled with its low pKa, makes it particularly reactive towards nitrosating agents. efpia.eu

Influence of Excipients and Manufacturing Conditions on Impurity Formation

Pharmaceutical excipients, the inactive ingredients in a drug formulation, have been identified as a potential source of nitrites, which can act as precursors for nitrosamine formation. efpia.eumeggle-pharma.compharmaexcipients.comipec-europe.org Traces of nitrites can be present in commonly used excipients, and their interaction with the amine-containing hydrochlorothiazide active pharmaceutical ingredient (API) during manufacturing or storage can lead to the formation of NO-HCTZ. efpia.eunih.gov

The manufacturing process itself, particularly conditions such as wet granulation, can create an environment conducive to nitrosation if both the amine substrate and nitrite are present. nih.gov The rate and extent of nitrosamine formation are dependent on several factors, including the level of nitrite in the excipients and the solubility of the amine. acs.org Therefore, a thorough risk assessment of the entire drug product formulation and manufacturing process is crucial to identify and mitigate the risk of NO-HCTZ formation. ipec-europe.org This includes understanding the potential for nitrite contribution from various excipients and implementing control strategies. meggle-pharma.comnih.gov

Role of pH in Nitrosation Kinetics

The pH of the environment plays a critical role in the kinetics of nitrosation reactions. nih.gov The formation of nitrosamines is generally favored under acidic conditions, which facilitate the conversion of nitrite to the active nitrosating agent, nitrous acid. nih.govmdpi.com However, at very low pH, the reaction rate can decrease due to the protonation of the amine, making it less reactive. nih.gov

Studies on the stability of NO-HCTZ have shown that it degrades rapidly at physiological pH values between 6 and 8. acs.orguni-lj.si In this pH range, the primary degradation products are formaldehyde (B43269), a thiatriazine derivative, and an aminobenzenesulfonic acid derivative. acs.orgresearchgate.net Conversely, the degradation of NO-HCTZ is significantly slower at more acidic pH values (from 1 to 5). acs.orguni-lj.si Interestingly, at pH 1, the aminobenzenesulfonic acid derivative can be further converted to a corresponding diazonium salt. acs.orguni-lj.si This pH-dependent stability and degradation profile is a crucial consideration in both the analytical detection of NO-HCTZ and the assessment of its potential biological consequences.

Interactive Data Table: pH-Dependent Degradation of this compound

This table summarizes the observed degradation kinetics of this compound at different pH values.

| pH | Degradation Rate | Major Degradation Products | Notes |

| 1-5 | Significantly slower | Hydrochlorothiazide, Formaldehyde, Aminobenzenesulfonic acid derivative | At pH 1, the aminobenzenesulfonic acid derivative can convert to a diazonium salt. acs.orguni-lj.si |

| 6-8 | Rapid | Formaldehyde, Thiatriazine, Aminobenzenesulfonic acid derivative | Higher pH within this range promotes a faster degradation rate. acs.orguni-lj.si |

Degradation and Stability Profiles of 4 Nitrosohydrochlorothiazide

Chemical Degradation Pathways of 4-Nitrosohydrochlorothiazide

The chemical stability of this compound (NO-HCT) is a subject of significant scientific interest due to its nature as a potential N-nitrosamine drug substance-related impurity (NDSRI) of hydrochlorothiazide (B1673439), a widely used antihypertensive medication. uni-lj.siacs.org Investigations into its degradation reveal a complex and pH-dependent process, leading to the formation of several distinct products.

Elucidation of Major Degradation Products (e.g., Formaldehyde (B43269), Aminobenzenesulfonic Acid, Thiatriazine, Hydrochlorothiazide)

The degradation of this compound yields different major products depending on the pH of the aqueous environment. uni-lj.siacs.org At a pH range of 6 to 8, NO-HCT undergoes rapid degradation. uni-lj.siacs.org The primary degradation products identified under these conditions are formaldehyde, a thiatriazine derivative, and an aminobenzenesulfonic acid (ABSA) derivative. uni-lj.siacs.org

Conversely, in more acidic conditions, specifically at pH values from 1 to 5, the degradation of NO-HCT is significantly slower and results in a different impurity profile. uni-lj.siacs.org In this acidic range, hydrochlorothiazide (HCT) is observed as a key degradation product, alongside formaldehyde and the aminobenzenesulfonic acid derivative. uni-lj.siacs.org The formation of these degradation products suggests that NO-HCT is intrinsically unstable at physiological pH. efpia.eu

| pH Range | Major Degradation Products | Relative Rate of Degradation |

|---|---|---|

| 6 - 8 | Formaldehyde, Thiatriazine, Aminobenzenesulfonic Acid Derivative | Rapid |

| 1 - 5 | Hydrochlorothiazide, Formaldehyde, Aminobenzenesulfonic Acid Derivative | Significantly Slower |

Kinetic Studies of Degradation under Varied Aqueous Conditions (e.g., pH dependency)

Kinetic studies using proton NMR (¹H NMR) have demonstrated a clear pH dependency on the degradation rate of this compound. The compound degrades rapidly at pH values between 6 and 8. uni-lj.si Kinetic profiles at pH 6.0, 7.0, and 8.0 show distinct differences. For instance, at pH 8.0, the release of formaldehyde was observed to be moderately faster compared to profiles at lower pH values within this range. acs.org In contrast, the degradation is markedly slower in the pH range of 1 to 5. uni-lj.siacs.org This pH-dependent instability is a crucial characteristic of the molecule, indicating that its persistence in various environments is highly variable. uni-lj.si

| pH Condition | Observed Kinetic Behavior |

|---|---|

| pH 8.0 | Moderately faster release of formaldehyde; slightly slower consumption of the diazohydroxide intermediate. acs.org |

| pH 7.4 | Kinetic profile is very similar to that at pH 8.0. acs.org |

| pH 6.0 - 8.0 | Overall rapid degradation of this compound. uni-lj.si |

| pH 1.0 - 5.0 | Significantly slower degradation compared to the pH 6-8 range. uni-lj.siacs.org |

Proposed Mechanisms of Decomposition, Including Intermediate Species (e.g., Diazohydroxide)

The decomposition mechanism of this compound is proposed to involve key intermediate species. Kinetic studies have identified a diazohydroxide intermediate during the degradation process, particularly in the pH range of 6 to 8. acs.org The consumption of this diazohydroxide was observed to be rapid, with it being barely measurable after 50 minutes of reaction time in one study. acs.org At pH 8.0, the consumption of the diazohydroxide was noted to be slightly slower, allowing it to remain unconsumed for a longer period. acs.org The decomposition pathway at pH 1 involves the release of a nitrosyl cation during the conversion of NO-HCT to HCT, which can then react with the aminobenzenesulfonic acid derivative. uni-lj.siacs.org

Investigation of Aryl Diazonium Ion Formation and Stability from this compound

A significant aspect of this compound's chemistry is the potential formation of an aryl diazonium ion, a reactive species that warrants investigation.

Conditions for Diazonium Salt Generation from Related Aminobenzenesulfonic Acid Derivatives

Research has shown that the corresponding aryl diazonium salt can be formed from the aminobenzenesulfonic acid derivative, which is a degradation product of NO-HCT. uni-lj.siacs.org This transformation occurs under specific, highly acidic conditions. At pH 1, the aminobenzenesulfonic acid derivative is transformed into the corresponding diazonium salt in an approximate 3% yield. uni-lj.siacs.org This reaction is facilitated by the nitrosyl cation released during the decomposition of NO-HCT to HCT under these acidic conditions. uni-lj.siacs.org However, it is important to note that the aryl diazonium salt that could potentially be formed via metabolic activation is not observed as a direct product in the degradation pathway of NO-HCT itself. uni-lj.siacs.org

Instability Characteristics of the Aryl Diazonium Ion in Aqueous Environments

The aryl diazonium ion derived from the aminobenzenesulfonic acid is characterized by its high instability in aqueous environments. uni-lj.siacs.org The diazonium ion is highly unstable at any pH above 5. uni-lj.siacs.org Studies demonstrate that this diazonium salt is only stable in the presence of a large excess of a strong mineral acid and under anhydrous (water-free) conditions. uni-lj.siacs.org In the presence of water, it undergoes instantaneous conversion back to the aminobenzenesulfonic acid derivative. uni-lj.siacs.org This inherent instability in aqueous systems is a critical factor limiting its persistence and potential for subsequent reactions under normal physiological or environmental conditions. uni-lj.si

Orthogonal Verification of Degradation Product Structures

The unambiguous structural elucidation of degradation products formed from this compound (NO-HCT) is critical for understanding its stability profile. To ensure the highest degree of confidence in the assigned structures, researchers employ a strategy of orthogonal verification, which involves the use of multiple, independent analytical techniques. This approach mitigates the risk of misidentification inherent in relying on a single method. The primary techniques for this verification are high-resolution mass spectrometry (HRMS/MS) and various nuclear magnetic resonance (NMR) spectroscopy methods, often complemented by the independent synthesis of reference standards. acs.orgefpia.eu

Detailed spectroscopic investigations have been conducted to confirm the identities of the principal degradants of NO-HCT, particularly the aromatic amine known as 4-amino-6-chlorobenzene-1,3-disulfonamide (ABSA) and a thiatriazine derivative. efpia.eu

One key orthogonal strategy is the independent synthesis of potential degradation products. acs.org To investigate whether a specific aryl diazonium salt, a potential high-risk compound, was formed during NO-HCT degradation, the diazonium salt itself, along with its expected hydrolysis and reduction products, were synthesized. acs.orguni-lj.si These synthesized compounds were then used as standards for comparison against the actual degradation mixture. This allowed researchers to definitively confirm that the aryl diazonium salt was not, in fact, formed during the degradation of NO-HCT under the studied conditions. acs.orguni-lj.si

For the identified degradant ABSA (Impurity A), a multi-faceted verification process was undertaken:

Comparison with a Synthetic Intermediate: The ¹³C NMR spectrum of the isolated Impurity A was directly compared to that of a synthesized standard of 4-amino-6-chlorobenzene-1,3-disulfonamide. The close correlation in chemical shifts for the carbon atoms bonded to the amine group provided strong initial evidence for the structure. efpia.eu

Two-Dimensional NMR: To further and unequivocally confirm the structure, a 2D ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment was performed. This advanced technique revealed long-range correlations between protons and the nitrogen atom of the amino group. The resulting cross-peak at approximately 7.0 ppm on the ¹H axis and 70 ppm on the ¹⁵N axis was characteristic of a primary aromatic amine, solidifying the identification of Impurity A as ABSA. acs.orgefpia.eu

Isotopic labeling represents another powerful orthogonal technique. To confirm the structure of the thiatriazine degradant (Impurity D), ¹⁵N-labeled NO-HCT was prepared and subjected to degradation. The resulting ¹⁵N-labeled thiatriazine was isolated and analyzed by ¹⁵N NMR, which provided definitive proof of its molecular structure. acs.org The absence of a signal around 115 ppm in the ¹³C NMR spectrum was also used to rule out an alternative diazonium ion structure. efpia.eu

The combination of these methods—mass spectrometry for initial mass determination, comparative NMR with synthesized standards, advanced 2D NMR for connectivity, and isotopic labeling—provides a robust and reliable framework for the orthogonal verification of degradation product structures. acs.org

Interactive Data Tables

Table 1: Orthogonal Techniques for Verification of Key Degradation Products

| Degradation Product | Initial Identification Method | Orthogonal Confirmation Method(s) |

| ABSA (Impurity A) | LC-MS/MS | ¹³C NMR comparison with synthesized standard; 2D ¹H-¹⁵N HMBC NMR. acs.orgefpia.eu |

| Thiatriazine (Impurity D) | LC-MS/MS | ¹⁵N NMR of isolated product from ¹⁵N-labeled NO-HCT; ¹³C NMR. acs.orgefpia.eu |

| Aryl Diazonium Salt | (Hypothesized) | Comparison with independently synthesized standards of the salt and its expected degradants. acs.orguni-lj.si |

Table 2: Key Spectroscopic Data for Degradant Structure Verification

| Degradation Product | Analytical Technique | Key Finding / Data | Structural Significance |

| ABSA (Impurity A) | 2D ¹H-¹⁵N HMBC NMR | Cross-peak at ~7.0 ppm (¹H) and ~70 ppm (¹⁵N). acs.orgefpia.eu | Confirms presence of a primary aromatic amine group. |

| Thiatriazine (Impurity D) | ¹³C NMR | Absence of a signal around 115 ppm. efpia.eu | Rules out the alternative structure of a diazonium ion. |

| Sulfonyldiazonium Intermediate | ¹⁵N NMR | Signal observed at 310.4 ppm. acs.org | Indicates an intermediate with a diazonium group on the sulfonyl moiety. |

| Aryl Diazonium Salt Standard | ¹⁵N NMR | Distinct signals at 321.3 ppm and 319.4 ppm. acs.org | Provides reference data to confirm the absence of this species in the degradation mixture. |

Advanced Analytical Techniques for 4 Nitrosohydrochlorothiazide Research

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ²H, ¹⁵N, ¹H-¹⁵N HMBC NMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Nitrosohydrochlorothiazide (NO-HCT). A suite of NMR experiments, including ¹H, ¹³C, and specialized techniques involving other nuclei like ²H and ¹⁵N, provides comprehensive data on the molecule's atomic connectivity and chemical environment.

Detailed NMR studies have been instrumental in characterizing NO-HCT and its degradation products. acs.org For instance, the degradation kinetics of NO-HCT have been monitored using NMR at various pH levels, revealing different degradation profiles and product formations. acs.org To track the decomposition process and confirm the formation of specific byproducts, studies have utilized ¹³C and ²H labelled NO-HCT. efpia.eu The analysis of ²H NMR integral data over time allowed for the calculation of reaction rates, demonstrating that the loss of NO-HCT follows first-order kinetics. efpia.eu

Furthermore, advanced NMR techniques like ¹⁵N NMR and ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) have been crucial in confirming the structure of complex degradation products. For example, to confirm the structure of a thiatriazine impurity, ¹⁵NO-HCT was synthesized. The resulting ¹⁵N-labeled impurity was analyzed by ¹⁵N NMR and ¹H-¹⁵N HMBC, with observed chemical shifts and cross-peaks confirming the proposed cyclic triazine structure. acs.org Spectroscopic analysis using ¹H and ¹³C NMR was also used to differentiate and correctly identify constitutional isomers formed during degradation studies. acs.org

Table 1: Application of NMR Techniques in this compound Research

| NMR Technique | Application | Findings | Reference |

|---|---|---|---|

| ¹H NMR | Monitoring degradation kinetics | Revealed different kinetic profiles at various pH values. | acs.org |

| ¹³C NMR | Structural characterization | Used to compare potential impurities with synthetic intermediates for structural confirmation. | efpia.eu |

| ²H NMR | Tracking decomposition | Monitored the loss of ²H labelled NO-HCT over time to determine reaction kinetics. | efpia.eu |

| ¹⁵N NMR | Structural confirmation of impurities | Confirmed the cyclic triazine structure of a key degradation product. | acs.org |

Mass Spectrometry (MS/MS, HRMS, LC-MS) for Impurity Profiling and Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the identification and quantification of this compound, especially in the context of impurity profiling. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which are critical for determining the elemental composition of unknown impurities. acs.org

MS/MS (tandem mass spectrometry) enhances selectivity and sensitivity, making it ideal for detecting trace levels of N-nitrosamine impurities. edqm.eu For the analysis of N-Nitrosohydrochlorothiazide (NNHCT) in hydrochlorothiazide (B1673439) (HCT), a highly sensitive and reproducible ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method was developed. researchgate.net This method utilizes the Multiple Reaction Monitoring (MRM) mode, which offers high specificity by monitoring a specific precursor-to-product ion transition, thereby minimizing matrix effects. The use of stable isotope-labeled internal standards, such as this compound-¹³C,¹⁵N₂,d₂, further improves the accuracy of quantification in complex matrices. veeprho.com

During degradation studies, mass spectrometric analysis identified an unknown compound with the same exact mass as the HCT-diazonium ion, a key intermediate. acs.org This highlights the power of MS in tracking reaction pathways and identifying transient species.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from its parent drug, hydrochlorothiazide, and other related impurities before detection and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

Both HPLC and UPLC are widely used for the analysis of hydrochlorothiazide and its impurities. researchgate.net UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.

For the quantification of NNHCT, a UPLC method was developed using a YMC ODS-A (250 mm × 4.6 mm, 5 µm) column with an isocratic mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) (60:40 v/v). The column oven was maintained at 35 °C with a flow rate of 0.8 mL/min. Another method employed a Kromasil-100 C18 column (100 mm × 4.6 mm, 3.5 µm) at 40 °C, using a mobile phase of 0.12% formic acid in water and methanol. researchgate.net These methods demonstrate the utility of reversed-phase chromatography for separating the relatively polar NNHCT from other components.

Hyphenated Techniques (e.g., HPLC-UV-HRMS, UHPLC-MS/MS) for Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for trace analysis. nih.govsaspublishers.com The combination of the separation power of HPLC or UPLC with the sensitivity and specificity of mass spectrometry is particularly effective for analyzing N-nitrosamine impurities, which are often present at very low levels. researchgate.netchemijournal.com

A UPLC-MS/MS method developed for NNHCT impurity in HCT achieved a limit of detection (LOD) of 0.005 ppm and a limit of quantification (LOQ) of 0.01 ppm. This high sensitivity was accomplished using an electrospray ionization (ESI) source in negative mode with MRM. The coupling of LC with MS/MS is considered a selective and sensitive technique for determining N-nitrosohydrochlorothiazide content in various preparations. edqm.eu These advanced methods are capable of identifying and detecting NNHCT at both ppm and ppb levels, which is crucial for meeting regulatory requirements.

Table 2: Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS | YMC ODS-A (250 mm x 4.6 mm, 5 µm) | 10 mM Ammonium Formate : Acetonitrile (60:40 v/v) | ESI-MS/MS (MRM) | LOD of 0.005 ppm; LOQ of 0.01 ppm for NNHCT. | |

| UHPLC-MS/MS | Kromasil-100 C18 (100 mm x 4.6 mm, 3.5 µm) | 0.12% Formic Acid in Water : Methanol | MS/MS | Sensitive quantification of NNHCT as a genotoxic impurity. | researchgate.net |

| LC-MS/MS | Not specified | Methanol and Water | MS/MS (MRM) | Quantification of NA-HCT in various preparations using an external calibration curve. | edqm.eu |

High-Performance Thin-Layer Chromatography (HPTLC) in Analytical Method Development

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution and sensitivity. ijprajournal.com While specific HPTLC methods for this compound are not extensively detailed in the provided context, HPTLC has been successfully used for the simultaneous determination of hydrochlorothiazide in combination with other drugs. nih.gov

The principles of HPTLC make it a valuable tool in analytical method development. It allows for rapid screening of multiple samples in parallel, uses small amounts of solvent, and can be used to develop and optimize separation conditions that can later be transferred to HPLC or UPLC systems. For instance, different stationary phases (like silica (B1680970) gel 60 F₂₅₄) and mobile phase combinations can be quickly tested to achieve the desired separation of hydrochlorothiazide and its related impurities, including potential nitroso-derivatives. nih.gov Its application in isolating impurities, followed by other characterization techniques, has also been demonstrated. researchgate.net

Method Validation and Qualification Strategies for this compound Quantification

The accurate quantification of this compound, a nitrosamine (B1359907) impurity of Hydrochlorothiazide, is critical for ensuring pharmaceutical quality and safety. Method validation is a mandatory process that demonstrates an analytical procedure is suitable for its intended purpose. This involves a series of experiments to verify that the method's performance characteristics meet the required standards for applications in quality control.

The development of robust analytical methods for quantifying this compound in pharmaceutical products is a complex task, primarily due to the compound's inherent instability. efpia.eu Research indicates that this compound can degrade under specific solution conditions and at ambient temperatures, which complicates analytical development and can lead to the formation of analytical artifacts or degradation during sample preparation. efpia.eu

To mitigate these challenges, robust procedures often involve ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). jksus.org This technique offers high sensitivity and selectivity, which is essential for detecting trace-level impurities. A validated UPLC-MS/MS method utilized a YMC ODS-A liquid chromatography column with the oven temperature maintained at 35 °C. jksus.org The mobile phase consisted of a 60:40 (v/v) mixture of 10 mM ammonium formate buffer and acetonitrile, delivered through an isocratic program at a flow rate of 0.8 mL/min. jksus.org Detection was achieved using an electrospray ionization (ESI) source in negative mode with multiple reaction monitoring (MRM), which enhances specificity and minimizes matrix effects. jksus.org

Key considerations in developing these methods include:

Sample Handling: Due to the compound's instability, all solutions, including reference standards and sample preparations, must be kept refrigerated and exposed to ambient temperatures for the shortest possible time. efpia.euedqm.eu

Reference Standards: The use of certified reference materials (CRMs) or pharmaceutical secondary standards is crucial for method development, validation, and quality control. sigmaaldrich.com These standards, produced in accordance with ISO 17034 and ISO/IEC 17025, provide traceability and ensure the reliability of the analytical results. sigmaaldrich.com

System Suitability: Before sample analysis, system suitability tests are performed to ensure the analytical system is functioning correctly. This includes evaluating the reproducibility of standard solutions, with criteria such as the relative standard deviation (%RSD) of the peak area for replicate injections being less than or equal to 15.0%. jksus.org

Given that this compound is a potentially genotoxic impurity, analytical methods must be sensitive enough to detect and quantify it at extremely low levels. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

A validated UPLC-MS/MS method has demonstrated the ability to achieve an LOD of 0.005 parts per million (ppm) and an LOQ of 0.01 ppm for this compound in Hydrochlorothiazide samples. jksus.org This level of sensitivity is critical for controlling impurities in accordance with regulatory guidelines. jksus.org

The quantification is typically performed using an external calibration curve constructed from a series of calibration solutions. edqm.eu For instance, a sequence might begin with calibration solutions ranging from 0.75 ng/mL to 30 ng/mL. edqm.eu The ability to accurately quantify impurities at such trace levels is a key performance characteristic of the analytical method.

Table 1: Detection and Quantification Limits for this compound

| Parameter | Value (ppm) | Analytical Technique |

| Limit of Detection (LOD) | 0.005 | UPLC-MS/MS |

| Limit of Quantification (LOQ) | 0.01 | UPLC-MS/MS |

This table is based on data from a validated UPLC-MS/MS method for the quantification of N-Nitroso Hydrochlorothiazide. jksus.org

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of this compound, linearity is typically evaluated by analyzing a series of solutions at different concentrations. The relationship between concentration and instrument response is then assessed using a linear regression analysis. A key acceptance criterion for linearity is the correlation coefficient (r), which should ideally be ≥ 0.995. edqm.eu

Reproducibility refers to the precision of the method under different conditions, such as on different days or with different analysts. It is often evaluated through accuracy studies, which measure the agreement between a measured value and a known true value. Accuracy is assessed by spiking a sample with a known amount of the impurity at various concentration levels.

In one study, the accuracy of a method for this compound was evaluated by spiking the impurity into a Hydrochlorothiazide sample at four different levels: LOQ (0.01 ppm), 50% (0.015 ppm), 100% (0.03 ppm), and 150% (0.045 ppm). jksus.org The recovery of the spiked impurity was then calculated. The acceptance criteria for recovery are typically concentration-dependent.

Table 2: Accuracy and Recovery Data for this compound

| Spiking Level | Concentration (ppm) | Acceptance Criteria for Recovery (%) |

| LOQ | 0.01 | 70 – 130 |

| 50% | 0.015 | 80 – 120 |

| 100% | 0.030 | 80 – 120 |

| 150% | 0.045 | 80 – 120 |

This table outlines the acceptance criteria for recovery at different concentration levels in a validated method. jksus.org

Another aspect of reproducibility is demonstrated by system suitability tests, where the relative standard deviation (%RSD) for multiple injections of a standard solution is measured. A low %RSD (e.g., ≤ 15.0%) indicates good reproducibility of the analytical system. jksus.org

Mechanistic Investigations of 4 Nitrosohydrochlorothiazide Biochemical Interactions in Vitro

In Vitro Mutagenicity Assessment Methodologies

The mutagenic potential of 4-Nitrosohydrochlorothiazide (NO-HCTZ) was initially evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. springermedizin.dewikipedia.orgcriver.com This test employs various strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are engineered with mutations in the genes required for histidine synthesis, rendering them unable to grow in a histidine-free environment. wikipedia.org A positive test result, indicated by the reversion of this mutation and subsequent bacterial growth, suggests that the tested chemical is mutagenic. wikipedia.orgcriver.com

Initial Ames tests on synthesized, high-purity NO-HCTZ yielded positive mutagenic responses across several bacterial strains. springermedizin.deefpia.eu Notably, a positive response was observed not only in the presence of metabolic activation systems (rat and hamster liver S9 fractions) but also in some strains without metabolic activation. springermedizin.denih.govusp.org This finding was considered atypical for a potent N-nitrosamine, as their mutagenic activity is generally understood to be dependent on metabolic activation to form a reactive diazonium species. springermedizin.deusp.org The observed mutagenicity in the absence of the S9 mix suggested that the mechanism of toxicity might differ from that of classic nitrosamines, prompting further investigation into the compound's stability and degradation products under the test conditions. nih.govresearchgate.net

Given the unusual results from the standard Ames test, a modified assay was developed to investigate the role of potential degradation products in the observed mutagenicity. springermedizin.denih.gov Since NO-HCTZ is known to be unstable and can liberate formaldehyde (B43269) under bio-relevant, neutral pH conditions, the modified system was designed to specifically counteract the effects of this aldehyde. springermedizin.deefpia.eu

The modification involved the inclusion of glutathione (B108866) (GSH) in the pre-incubation mix of the Ames test. springermedizin.denih.gov Glutathione is known to react with and scavenge formaldehyde, forming S-(hydroxymethyl)glutathione, a non-mutagenic adduct. nih.govresearchgate.net The test system was first validated to ensure that the addition of glutathione (at a concentration of 3.3 mg/plate) did not negatively impact the assay's viability or the mutagenic response of known nitrosamine (B1359907) positive controls in the presence of rat and hamster liver S9. springermedizin.de In this modified system, formaldehyde levels were found to be significantly lower. nih.gov For bacterial strains where formaldehyde itself produced a mutagenic response, the inclusion of glutathione successfully reduced this response to below the mutagenic threshold, confirming the efficacy of the scavenging system. springermedizin.de

Elucidation of Molecular Mechanisms Underlying Observed Genotoxic Responses

Research has demonstrated that the mutagenic response observed for NO-HCTZ in standard in vitro systems is predominantly driven by its degradation to formaldehyde. springermedizin.denih.gov NO-HCTZ is intrinsically unstable under the neutral pH conditions of the Ames test, undergoing rapid degradation that liberates formaldehyde, among other products. springermedizin.deefpia.euuni-lj.si

The mutagenic profile of NO-HCTZ in the standard Ames test, particularly its activity in the absence of metabolic activation, closely aligned with the known mutagenic profile of formaldehyde. springermedizin.denih.gov The definitive link was established using the modified Ames test containing glutathione. When NO-HCTZ was retested in this formaldehyde-scavenging system, a clear and significant decrease in the mutagenic response was observed in the strains that were previously positive (TA98, TA100, and WP2 uvrA/pKM101). springermedizin.denih.govresearchgate.net This reduction in mutagenicity directly indicates that the liberated formaldehyde, rather than the parent NO-HCTZ compound, is the primary driver of the genotoxic response in these bacterial strains. springermedizin.denih.gov

| Bacterial Strain | Standard Ames Test Response (NO-HCTZ) | Modified Ames Test (NO-HCTZ + Glutathione) Response | Inferred Driver of Mutagenicity |

|---|---|---|---|

| TA98 | Positive | Response Decreased Below Threshold | Formaldehyde |

| TA100 | Positive | Response Decreased Below Threshold | Formaldehyde |

| WP2 uvrA/pKM101 | Positive | Response Decreased Below Threshold | Formaldehyde |

| TA1535 | Negative | Positive | Thiatriazine Degradation Product |

Besides formaldehyde, the degradation of NO-HCTZ also yields other products, including a thiatriazine and an aromatic amine (2-amino-4-chloro-5-sulfamoylbenzenesulfonic acid; ABSA). springermedizin.deuni-lj.si While formaldehyde was identified as the main driver of mutagenicity in most tested strains, investigations revealed a different mechanism in strain TA1535. springermedizin.denih.gov

In the standard Ames test, NO-HCTZ did not produce a positive mutagenic response in strain TA1535. springermedizin.de However, when tested in the modified system containing glutathione, a clear positive response emerged. springermedizin.denih.gov This suggests that while glutathione effectively scavenged the formaldehyde, it may have altered the chemical equilibrium or reaction pathways, leading to an increased effect of another mutagenic degradation product. springermedizin.de This increase in revertant colonies in the modified system for TA1535 is believed to be caused by a thiatriazine degradation product formed from NO-HCTZ under the specific Ames test conditions. springermedizin.denih.govresearchgate.net The other degradation product, ABSA, is not considered a concern at the levels formed. usp.org

Atypical Mutagenic Profile: NO-HCTZ exhibited mutagenicity without metabolic activation, which is inconsistent with the classic mechanism for potent N-nitrosamines that require enzymatic alpha-hydroxylation to form a DNA-reactive diazonium cation. springermedizin.deusp.org

Removal of Mutagenicity: The introduction of glutathione, a formaldehyde scavenger, effectively eliminated or significantly reduced the mutagenic response in strains TA98, TA100, and WP2 uvrA/pKM101, directly implicating formaldehyde as the causative agent. springermedizin.denih.gov

Absence of Key Metabolite: Studies have confirmed that the aryl diazonium salt, the expected product of metabolic activation of NO-HCTZ, is not observed as a degradation product under the tested conditions. uni-lj.si This diazonium salt is highly unstable in the presence of water and was not detected in the degradation pathway of NO-HCTZ. uni-lj.si

Collectively, these mechanistic investigations demonstrate that the positive results in the standard Ames test are attributable to the chemical instability of NO-HCTZ and the subsequent mutagenic activity of its degradation products, primarily formaldehyde and, in one specific strain, a thiatriazine derivative. springermedizin.denih.gov

Assessment of Potential for DNA Adduct Formation by Nitrosamines and their Metabolitesnih.gov

Recent in vitro investigations into the biochemical interactions of N-nitroso-hydrochlorothiazide (NO-HCTZ) have focused on its potential to cause mutations and, by extension, form DNA adducts. Contrary to initial expectations for a nitrosamine compound, the evidence suggests that NO-HCTZ itself does not directly lead to DNA adduct formation. Instead, its mutagenic properties observed in standard assays are attributed to the generation of formaldehyde under specific experimental conditions.

A pivotal study demonstrated that NO-HCTZ tested positive in the bacterial reverse mutation (Ames) test. researchgate.netspringermedizin.de However, the pattern of mutagenicity was inconsistent with that of a typical mutagenic nitrosamine, as it was observed in the absence of metabolic activation. researchgate.netspringermedizin.de This led to the hypothesis that the observed effects were due to the instability of NO-HCTZ under the Ames test conditions, resulting in the production of formaldehyde, a known mutagen. researchgate.netspringermedizin.de

To investigate this, a modified Ames test was developed that included glutathione. researchgate.netspringermedizin.de Glutathione is known to react with formaldehyde to form S-(hydroxymethyl)glutathione, effectively removing formaldehyde from the system. researchgate.net When NO-HCTZ was retested using this modified system, a significant decrease in the mutagenic response was observed in the bacterial strains that had previously shown a positive result (TA98, TA100, and WP2 uvrA/pKM101). researchgate.net This finding strongly indicates that the mutagenicity is driven by formaldehyde and not by NO-HCTZ itself. researchgate.net

The research highlights the importance of considering the stability and degradation products of a compound when interpreting in vitro mutagenicity data. While nitrosamines are often associated with the formation of DNA adducts following metabolic activation, in the case of NO-HCTZ, the primary pathway leading to a mutagenic outcome in the Ames test is the generation of formaldehyde.

Research Findings on Mutagenicity of N-nitroso-hydrochlorothiazide

The following table summarizes the results of the standard and modified Ames tests for N-nitroso-hydrochlorothiazide across different bacterial strains.

| Bacterial Strain | Standard Ames Test Result | Modified Ames Test (with Glutathione) Result | Implication |

| S. typhimurium TA98 | Mutagenic | Clear decrease in mutagenic response | Formaldehyde-driven mutagenicity |

| S. typhimurium TA100 | Mutagenic | Clear decrease in mutagenic response | Formaldehyde-driven mutagenicity |

| S. typhimurium TA1535 | Not specified as mutagenic in the original system | Increase in revertant colonies | Potentially due to a thiatriazine degradation product |

| S. typhimurium TA1537 | Not specified as mutagenic in the original system | Not specified | Not applicable |

| E. coli WP2 uvrA/pKM101 | Mutagenic | Clear decrease in mutagenic response | Formaldehyde-driven mutagenicity |

Computational Chemistry and in Silico Modeling in 4 Nitrosohydrochlorothiazide Research

Application of Density Functional Theory (DFT) for Mechanistic Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-Nitrosohydrochlorothiazide, DFT studies are crucial for understanding the molecule's stability, reactivity, and the mechanistic details of its formation and degradation.

DFT calculations allow researchers to determine the geometric structures of NO-HCT and its isomers, providing insights into their relative stability. researchgate.net For instance, studies on the electronic structure of the parent compound, hydrochlorothiazide (B1673439) (HCTZ), have utilized DFT to analyze the impact of substituents on the benzothiadiazine ring. researchgate.net These analyses reveal the distribution of electron density, the locations of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), and the electrostatic potential. researchgate.net Such information is vital for predicting the most likely sites for chemical reactions, including nitrosation. The higher charge density and electrostatic potentials are often located in the NCN zone, particularly on the N4 nitrogen atom in thiazide compounds. researchgate.net

By modeling the reaction between hydrochlorothiazide and a nitrosating agent, DFT can elucidate the step-by-step mechanism of this compound formation. These calculations can map the potential energy surface of the reaction, helping to identify key intermediates and transition states. researchgate.net This theoretical approach provides a molecular-level understanding that is often difficult to obtain through experimental means alone.

Prediction of Reaction Pathways and Transition States in Chemical Transformations

Computational methods are powerful tools for predicting the potential chemical transformations of a molecule. By simulating the reaction environment, these models can forecast likely reaction pathways and the associated transition states, which are the highest energy points along a reaction coordinate.

For this compound, a key concern is its degradation pathway, as the resulting products determine its ultimate risk profile. Studies have shown that NO-HCT is unstable and its degradation is highly dependent on pH. acs.orguni-lj.si Computational models can simulate these degradation processes. For example, it has been shown that the degradation of NO-HCT does not lead to the formation of a corresponding aryl diazonium salt, a species that could be formed via metabolic activation. uni-lj.siacs.org This diazonium salt was found to be stable only under highly acidic and anhydrous conditions, rapidly converting to an aminobenzenesulfonic acid derivative in the presence of water. uni-lj.siacs.org

Advanced computational techniques, such as those involving imposed activation (IACTA), can efficiently predict complex reaction pathways in a guided manner with minimal human input. nih.gov These methods can be applied to explore potential side reactions, by-product formation, and decomposition routes for compounds like NO-HCT, providing a comprehensive picture of its chemical reactivity. nih.gov Visualizing the transition state provides detailed structural information that is critical for understanding the reaction mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for Nitrosamine (B1359907) Impurities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or a particular property, such as the propensity to form impurities. nih.gov For nitrosamines, QSAR models are invaluable for risk assessment, helping to predict the likelihood of a drug substance forming a nitrosamine impurity and the potential carcinogenicity of that impurity. nih.govqsaranalytics.com.mx

Since the discovery of nitrosamine impurities in pharmaceuticals in 2018, there has been a significant effort to develop in silico tools to predict a molecule's susceptibility to nitrosation. acs.org These QSAR models are generally categorized into two types: expert rule-based and statistical. acs.orgamericanpharmaceuticalreview.com

Expert rule-based models are built on established principles of chemical reactivity. They use a set of structural rules, derived from literature and expert knowledge, to classify a molecule's potential for nitrosamine formation. acs.org These rules identify specific activating features (which favor nitrosation) and deactivating features (which inhibit nitrosation). nih.gov The presence and combination of these features in a molecule like hydrochlorothiazide determine its predicted risk. nih.gov

Statistical models , often built with machine learning algorithms like graph neural networks, learn from large datasets of experimental results. nih.govacs.org These models are trained on data from hundreds of molecules that have been evaluated with experimental methods like the Nitrosation Assay Procedure (NAP). acs.orgamericanpharmaceuticalreview.com They can make binary predictions (e.g., likely to be nitrosated or not) for each potential reaction site in a molecule. nih.gov Both model types have demonstrated high accuracies, in the range of 80%. nih.govacs.org

These QSAR approaches are critical for prioritizing which drug substances require rigorous analytical testing and for supporting risk mitigation strategies in pharmaceutical manufacturing. qsaranalytics.com.mxmavenrs.com For novel or complex nitrosamines, such as Nitrosamine Drug Substance-Related Impurities (NDSRIs), these models provide an essential first step in safety assessment. pharmaexcipients.com

| Feature Type | Structural Feature Example | Effect on Nitrosation |

|---|---|---|

| Activating | Tertiary Amines Containing a Nitro Group | Favors Nitrosation |

| Activating | Arylalkyl nitrosamines formation | Favors Nitrosation |

| Deactivating | Steric hindrance around the nitrogen atom | Inhibits Nitrosation |

| Deactivating | Electron-withdrawing groups near the amine | Inhibits Nitrosation |

Future Research Directions and Unresolved Questions

Development of Novel Mitigation Strategies for 4-Nitrosohydrochlorothiazide Formation in Complex Systems

The formation of NO-HCT is a concern in pharmaceutical products containing HCT, arising from the reaction of the secondary amine in the HCT molecule with nitrosating agents, such as nitrite (B80452) impurities present in excipients. Future research is critical for developing robust strategies to prevent its formation.

One promising avenue is the use of nitrite scavengers . An extensive screening of nineteen structurally diverse nitrite scavengers identified six compounds with superior activity under pharmaceutically relevant conditions, including ascorbic acid (vitamin C) and sodium ascorbate. acs.org Further investigation into the efficacy and compatibility of these and other novel scavengers within drug product formulations is warranted.

Another key strategy involves pH control . The formation of nitrosamines is typically favored under acidic conditions. fda.gov Therefore, incorporating excipients that create a neutral or basic micro-environment within the formulation, such as sodium carbonate, could significantly inhibit the formation of NO-HCT. fda.gov Research should focus on identifying optimal pH-modifying agents that are compatible with the drug substance and other excipients without impacting the product's stability or bioavailability.

The use of antioxidants like alpha-tocopherol (B171835) (vitamin E) has also been proposed as a viable mitigation strategy. fda.gov These compounds can inhibit nitrosamine (B1359907) formation, and preliminary studies have shown their potential effectiveness when included in drug formulations. fda.gov Future work should aim to quantify the inhibitory effects of various antioxidants on NO-HCT formation and establish their long-term stability and compatibility in different HCT product matrices.

| Strategy | Mechanism of Action | Examples | Future Research Focus |

|---|---|---|---|

| Nitrite Scavenging | Removes the prerequisite nitrite reagent required for N-nitrosation. acs.org | Ascorbic Acid, Sodium Ascorbate | Screening and compatibility testing of novel scavengers in final formulations. |

| pH Modification | Reduces the kinetics of nitrosamine formation, which is favored in acidic conditions. fda.gov | Sodium Carbonate | Identifying optimal, compatible pH modifiers and assessing their impact on drug product stability. |

| Antioxidant Addition | Inhibits the chemical reactions that lead to nitrosamine formation. fda.gov | Alpha-tocopherol (Vitamin E) | Quantifying inhibitory effects and long-term stability of antioxidants in various formulations. |

Advanced Spectroscopic and Chromatographic Approaches for Real-Time Monitoring of Degradation

NO-HCT is intrinsically unstable, particularly at physiological pH, which complicates its detection and quantification. usp.orgefpia.eu Developing advanced, real-time analytical methods is crucial for accurately monitoring its degradation kinetics and profile.

Current analytical techniques, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), provide the necessary sensitivity and selectivity for detecting trace levels of nitrosamine impurities. researchgate.net An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been validated for quantifying NO-HCT at levels as low as 0.01 parts per million (ppm). However, the instability of NO-HCT in solution requires special handling, such as refrigeration of all samples and solutions, to prevent artefactual degradation during analysis. edqm.eu

Future research should focus on developing methods for real-time monitoring . Spectroscopic techniques, potentially coupled with chromatographic separation, could provide continuous data on the degradation of NO-HCT under various conditions. Nuclear Magnetic Resonance (NMR) spectroscopy has already been employed to track the decomposition of labeled NO-HCT, revealing a half-life of approximately 12 minutes at neutral pH and allowing for the observation of formaldehyde (B43269) formation in real-time. efpia.eu Further advancements in flow-NMR or integrated LC-NMR systems could provide more dynamic insights into the degradation process.

The development of these advanced methods will be essential for building a more accurate understanding of NO-HCT's stability profile and ensuring the reliability of analytical data used for risk assessment.

Integration of In Vitro and In Silico Methodologies for Comprehensive Impurity Assessment

A multifaceted approach is essential for the comprehensive assessment of nitrosamine drug substance-related impurities like NO-HCT. researchgate.net This involves integrating computational (in silico) predictions with laboratory-based (in vitro) and whole-organism (in vivo) studies.

In silico and in vitro assays, such as the Ames test, provide crucial initial insights into the mutagenic potential of an impurity. researchgate.net For NO-HCT, the Ames test was positive. usp.org However, this result was inconsistent with the typical profile of a mutagenic nitrosamine, which usually requires metabolic activation (S9) to exert its effect. usp.orgnih.gov The mutagenicity of NO-HCT was observed even without metabolic activation, which pointed towards a different mechanism—later identified as the release of formaldehyde. nih.gov

This highlights a limitation of standard in vitro assays, which may not fully capture the complex degradation and metabolic pathways that occur in vivo. researchgate.net Therefore, there is a need for more sophisticated in vitro models and a greater emphasis on integrating these findings with in vivo data to provide a more biologically relevant risk assessment. researchgate.net The development of the modified Ames test with glutathione (B108866) is a prime example of refining an in vitro method to better reflect biochemical interactions and obtain more accurate data. nih.gov

Future research should focus on creating a more seamless framework for integrating these different methodologies. This could involve using in silico models to predict degradation pathways and potential toxic endpoints, which can then be used to design more targeted and informative in vitro and in vivo studies. By combining the strengths of each approach, a more robust and scientifically sound assessment of impurities like NO-HCT can be achieved, ultimately enhancing drug safety and regulatory decision-making.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 4-Nitrosohydrochlorothiazide in academic research?

- Methodological Answer : Synthesis typically involves nitrosation of hydrochlorothiazide under controlled acidic conditions (e.g., using NaNO₂ in HCl). Purification is critical due to potential byproducts; reversed-phase HPLC with UV detection (λ = 254 nm) is recommended for isolating the nitroso derivative . Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and nitroso group presence.

- Mass spectrometry (MS) for molecular weight verification (expected [M+H]⁺ ~328.7 g/mol based on parent compound data ).

- Infrared (IR) spectroscopy to detect N=O stretching vibrations (~1500-1600 cm⁻¹).

Analytical standards should be cross-validated using certified reference materials (e.g., ISO 17034/17025-compliant suppliers) .

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) to enhance specificity. Sample preparation involves:

- Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine.

- Derivatization (if necessary) using agents like 2-nitrophenylhydrazine to improve ionization efficiency .

Quantify via multiple reaction monitoring (MRM) transitions, with calibration curves validated against matrix-matched standards. Limit of detection (LOD) should be established using spiked blanks .

Advanced Research Questions

Q. What mechanisms underlie the genotoxic potential of this compound, and how can they be experimentally validated?

- Methodological Answer : Nitroso compounds are electrophilic, forming DNA adducts via alkylation (e.g., at guanine N7 positions). To assess genotoxicity:

- Ames test (OECD 471): Use TA100 and TA98 Salmonella strains with/without metabolic activation (S9 fraction) to evaluate mutagenicity .

- Comet assay : Measure DNA strand breaks in human hepatoma (HepG2) cells exposed to 1–100 µM concentrations .

- Micronucleus assay : Quantify micronuclei in CHO-K1 cells after 24-hour exposure.

Conflicting data (e.g., low vs. high % mutagenicity in similar compounds ) may arise from metabolic variability; include positive controls (e.g., N-nitrosodimethylamine) and dose-response validation.

Q. How can researchers resolve contradictions in reported genotoxicity data for this compound?

- Methodological Answer : Discrepancies may stem from:

- Metabolic activation differences : Test with varying S9 fractions (e.g., rat vs. human liver microsomes).

- Exposure duration : Compare acute (24h) vs. chronic (72h) treatments in cell-based assays.

- Reactive oxygen species (ROS) interference : Include ROS scavengers (e.g., catalase) to isolate direct DNA damage .

Use orthogonal assays (e.g., in silico QSAR models paired with in vitro data) to reconcile results.

Q. What structural features of this compound influence its pharmacological activity compared to hydrochlorothiazide?

- Methodological Answer : The nitroso group increases electrophilicity, potentially altering:

- Receptor binding : Perform molecular docking studies with sulfonamide-sensitive targets (e.g., carbonic anhydrase II).

- Metabolic stability : Compare hepatic clearance rates using microsomal incubations (CYP450 isoforms).

- Mutagenicity : Contrast with non-nitrosated analogs in Ames tests .

Structural insights can guide SAR studies to mitigate toxicity while retaining diuretic efficacy.

Q. What advanced analytical strategies are recommended for tracking metabolic pathways of this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with ¹⁴C radiolabeling to trace metabolic fate. Key steps:

- Phase I metabolism : Identify hydroxylation/oxidation products via liver microsome incubations.

- Phase II conjugates : Detect glucuronides/sulfates using neutral loss scanning (e.g., -176 Da for glucuronidation).

- Reactive intermediates : Trap nitroso metabolites with glutathione (GSH) and characterize adducts via MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.